N'-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes:: The synthesis of N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide involves the condensation of appropriate precursors. One common synthetic route includes the reaction between 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde and pyridine-4-carbohydrazide under suitable conditions.
Reaction Conditions::- Reactants: 4-benzyloxy-5-methoxy-2-nitrobenzaldehyde, pyridine-4-carbohydrazide
- Solvent: Organic solvent (e.g., ethanol, methanol)
- Catalyst: Acidic or basic catalyst (e.g., acetic acid, sodium hydroxide)
- Temperature: Typically at reflux
- Workup: Filtration, recrystallization
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide can undergo various reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the aromatic rings.
Condensation: Formation of imine bonds during synthesis.
Common reagents include reducing agents (e.g., hydrogenation catalysts), nucleophiles (e.g., amines), and acidic or basic conditions.
Major products:
- Reduced compound (amino derivative)
- Substituted derivatives (e.g., halogenated, alkylated)
Scientific Research Applications
Chemistry::
Ligand Design: N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide can serve as a ligand in coordination chemistry.
Organic Synthesis: It participates in multicomponent reactions and heterocyclic synthesis.
Antimicrobial Properties: Exploration of its antibacterial and antifungal activities.
Bioconjugation: Utilization in bioconjugation strategies.
Dye Synthesis: Potential use in dye and pigment synthesis.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
N’-[(E)-[4-(Benzyloxy)-5-methoxy-2-nitrophenyl]methylidene]pyridine-4-carbohydrazide shares similarities with other Schiff bases, such as N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide and N’-[(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene]-3-(2-thienyl)-1H-indazole-3-carbohydrazide .
Properties
Molecular Formula |
C21H18N4O5 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[(E)-(5-methoxy-2-nitro-4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H18N4O5/c1-29-19-11-17(13-23-24-21(26)16-7-9-22-10-8-16)18(25(27)28)12-20(19)30-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H,24,26)/b23-13+ |
InChI Key |
GZPZZWBGOKTRQI-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origin of Product |
United States |
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